Myristicin

Catalog No.
S536510
CAS No.
607-91-0
M.F
C11H12O3
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myristicin

CAS Number

607-91-0

Product Name

Myristicin

IUPAC Name

4-methoxy-6-prop-2-enyl-1,3-benzodioxole

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C11H12O3/c1-3-4-8-5-9(12-2)11-10(6-8)13-7-14-11/h3,5-6H,1,4,7H2,2H3

InChI Key

BNWJOHGLIBDBOB-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble in water, slightly soluble in ethanol, soluble in ether and benzene.
Practically insoluble to insoluble in water
Soluble (in ethanol)

Synonyms

5-allyl-1-methoxy-2,3-(methylenedioxy)benzene, asaricin, myristicin

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CC=C

The exact mass of the compound Myristicin is 192.0786 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 46.4 mg/l at 25 °c (est)insoluble in water, slightly soluble in ethanol, soluble in ether and benzene.practically insoluble to insoluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

Myristicin (1-allyl-5-methoxy-3,4-methylenedioxybenzene) is a naturally occurring allylbenzene derivative characterized by its methylenedioxyphenyl (MDP) core and a distinct 5-methoxy substitution. As a high-value fine chemical, it serves as a critical precursor for the synthesis of complex alkaloids, methoxy-substituted phenethylamines, and botanical insecticide formulations. With a boiling point of 276.5 °C and high lipophilicity (XLogP3 ~2.9), myristicin is an oil-soluble liquid that acts as a potent cytochrome P450 inhibitor in biological models. For industrial and research buyers, procuring high-purity myristicin provides a chemically defined MDP scaffold that avoids the severe regulatory restrictions of safrole while enabling precise, reproducible downstream synthesis and formulation development [1].

Substituting pure myristicin with crude nutmeg essential oil or structurally related allylbenzenes like safrole fundamentally compromises both chemical synthesis and regulatory compliance. Crude botanical extracts exhibit extreme compositional variability, with myristicin content fluctuating between 1.1% and 45.6% depending on the chemotype, while simultaneously introducing confounding impurities such as elemicin and terpenes. Furthermore, attempting to use safrole as a generic MDP substitute fails in target-oriented synthesis because safrole lacks the 5-methoxy group required for synthesizing specific methoxy-substituted downstream targets. Additionally, safrole is a heavily regulated chemical and genotoxic carcinogen, whereas myristicin offers a viable, less restricted pathway for accessing functionalized methylenedioxybenzene derivatives in laboratory and industrial settings [1].

Structural Necessity for Methoxy-Substituted Target Synthesis

In the synthesis of complex natural products, such as the enantioselective total synthesis of (-)-trans-dihydronarciclasine, the 5-methoxy group of the MDP core is strictly required. Myristicin (or its direct derivative myristicin aldehyde) provides this exact substitution pattern, enabling high-yielding downstream reactions (e.g., dioxolane ring closures yielding up to 94%) that are chemically impossible to achieve using safrole. Safrole lacks the 5-methoxy moiety, meaning any attempt to use it as a substitute would require complex, low-yield multi-step oxidations and methylations to achieve the same starting scaffold [1].

Evidence DimensionPrecursor structural suitability for methoxy-MDP targets
Target Compound DataMyristicin (Possesses innate 5-methoxy group; enables direct high-yield synthesis of myristicin aldehyde)
Comparator Or BaselineSafrole (Lacks 5-methoxy group)
Quantified Difference100% structural requirement (safrole cannot yield methoxy-targets without extensive functionalization)
ConditionsTotal synthesis of methoxy-substituted alkaloids

Buyers must procure myristicin rather than cheaper safrole when the downstream target strictly requires a methoxy-substituted methylenedioxybenzene core.

Regulatory Accessibility for MDP Scaffold Research

Safrole is classified as a highly restricted precursor and a recognized genotoxic carcinogen, creating significant procurement, storage, and handling bottlenecks for research facilities. In contrast, myristicin provides the essential methylenedioxyphenyl (MDP) allylbenzene structural motif but is generally unscheduled (e.g., US/UN) and poses fewer immediate regulatory hurdles for legitimate laboratory procurement. While both require standard chemical safety handling, myristicin allows researchers to investigate MDP-mediated CYP450 inhibition and allylbenzene reactivity without triggering the severe compliance audits associated with safrole procurement [1].

Evidence DimensionRegulatory scheduling and procurement restrictions
Target Compound DataMyristicin (Generally unscheduled in major jurisdictions like US/UN)
Comparator Or BaselineSafrole (Strictly regulated precursor and Group 2B carcinogen)
Quantified DifferenceElimination of severe procurement delays and compliance overhead
ConditionsLaboratory procurement and chemical inventory management

Procuring myristicin significantly accelerates project timelines by bypassing the stringent regulatory approvals required for safrole.

Elimination of Compositional Variability in Botanical Formulations

When evaluating insecticidal or synergistic properties, using crude nutmeg essential oil introduces severe reproducibility issues due to its highly variable myristicin content, which ranges from 1.1% to 45.6% across different plant accessions. Furthermore, crude oils contain competing active compounds like safrole and elemicin, which degrade at different kinetic rates (activation energies of 2.21, 2.71, and 3.22 kJ/mol K for myristicin, elemicin, and safrole, respectively). Procuring >99% pure myristicin ensures exact dosing for CYP450 inhibition assays and eliminates batch-to-batch variability, providing a stable, quantifiable baseline for agrochemical formulation development[1].

Evidence DimensionActive ingredient concentration and reproducibility
Target Compound DataPure Myristicin (>99% defined concentration)
Comparator Or BaselineCrude Nutmeg Oil (1.1% to 45.6% myristicin content)
Quantified DifferenceUp to ~98% variance reduction in active ingredient dosing
ConditionsAgrochemical formulation and biological assay standardization

High-purity myristicin is essential for generating reproducible dose-response curves, which is impossible with highly variable crude botanical extracts.

Botanical CYP450 Inhibition and Synergistic Activity

Myristicin functions as a potent natural inhibitor of insect cytochrome P450 enzymes, a mechanism shared with the synthetic benchmark piperonyl butoxide (PBO). In quantitative larvicidal assays against Aedes albopictus, pure myristicin demonstrated potent toxicity, achieving >80% larval mortality at concentrations of 0.1 mg/mL. When used as a synergist, myristicin enhances the efficacy of co-administered insecticides by preventing metabolic detoxification. For developers seeking botanical or naturally derived alternatives to synthetic PBO, isolated myristicin provides a highly active, structurally defined MDP synergist [1].

Evidence DimensionLarvicidal mortality and synergistic potential
Target Compound DataMyristicin (>80% mortality at 0.1 mg/mL against Ae. albopictus)
Comparator Or BaselineBaseline control (0% mortality) / Synthetic PBO (Standard synergist)
Quantified Difference>80% increase in mortality at 0.1 mg/mL
ConditionsLarvicidal assays against Aedes albopictus

Agrochemical developers can utilize myristicin as a quantifiable, high-efficacy botanical alternative to synthetic synergists like PBO in eco-friendly formulations.

Synthesis of Methoxy-Substituted Alkaloids

Myristicin is the definitive starting material for synthesizing complex natural products and pharmaceuticals that require a 5-methoxy-methylenedioxybenzene core, such as dihydronarciclasine derivatives, where safrole cannot be used[1].

Botanical Insecticide and Synergist Development

Due to its potent CYP450 inhibitory action, pure myristicin is utilized in the formulation of eco-friendly agrochemicals to synergize primary insecticides, offering a natural alternative to piperonyl butoxide (PBO) [2].

Analytical Reference Standards for Food & Toxicology

As a naturally occurring toxicant in spices, high-purity myristicin is essential for calibrating GC-MS/MS equipment used in food safety testing and forensic toxicology to quantify human exposure and differentiate it from safrole or elemicin [3].

Chemoinformatic Modeling of MDP Compounds

Myristicin serves as an ideal, less-regulated model compound for studying the metabolic pathways, receptor binding, and environmental degradation kinetics of methylenedioxyphenyl (MDP) derivatives without the strict compliance burdens of restricted chemicals [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colorless liquid; [Merck Index]
Liquid
Colourless oil; Warm balsamic-woody aroma

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

192.078644241 Da

Monoisotopic Mass

192.078644241 Da

Boiling Point

276.5 °C
171.00 to 173.00 °C. @ 40.00 mm Hg

Heavy Atom Count

14

Density

1.1416 at 20 °C g/cu cm
1.143-1.145

LogP

log Kow = 3.53 (est)

Appearance

Solid powder

Melting Point

-20 °C
< -20 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

04PD6CT78W

GHS Hazard Statements

Aggregated GHS information provided by 90 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 78 of 90 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 12 of 90 companies with hazard statement code(s):;
H411 (16.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (83.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

To evaluate the hepatoprotective activity of spices, 21 different spices were fed to rats with liver damage caused by lipopolysaccharide (LPS) plus d-galactosamine (D-GalN). As assessed by plasma aminotranferase activities, nutmeg showed the most potent hepatoprotective activity. Bioassay-guided isolation of the active compound from nutmeg was carried out in mice by a single oral administration of the respective fractions. Myristicin, one of the major essential oils of nutmeg, was found to possess extraordinarily potent hepatoprotective activity. Myristicin markedly suppressed LPS/D-GalN-induced enhancement of serum TNF-alpha concentrations and hepatic DNA fragmentation in mice. These findings suggest that the hepatoprotective activity of myristicin might be, at least in part, due to the inhibition of TNF-alpha release from macrophages. ...
Mouse hepatoma Hepa-1c1c7 (Hepa-1) cells were treated with myristicin to assess the role of myristicin in the process of Cyp1a-1 induction. Treatment of Hepa-1 cells with myristicin increased Cyp1a-1 transcription in a dose-dependent manner as shown by analysis of 7-ethoxyresorufin O-deethylase activity, Cyp1a-1 protein level, and Cyp1a-1 mRNA. Myristicin, however, did not competitively displace [3H]2,3,7,8-tetrachlorodibenzo-p-dioxin from the Hepa-1 cytosolic aryl hydrocarbon (Ah) receptor in a competitive Ah receptor binding analysis using sucrose density gradient sedimentation and did not affect formation of DNA-protein complexes between the Ah receptor and its DRE target in a gel mobility shift assay using oligonucleotides corresponding to DRE 3 of the Cyp1a-1. ...

Vapor Pressure

0.00646 [mmHg]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

607-91-0

Metabolism Metabolites

In mice, the major metabolic pathway for ... myristicin includes cleavage of the methylenedioxyphenol residue and exhalation of the methylene carbon atom as carbon dioxide.
Myristicin yields 3-methoxycatechol probably in mouse, housefly; yields 1-(3-methoxy-4,5-methylenedioxyphenyl)-3-piperidyl-1-propanone in rat, guinea pig; yields 1-(3-methoxy-4,5-methylenedioxyphenyl)-3-pyrrolidinyl-1-propanone in rat, guinea pig. /From table/
Myristicin was converted into 3-methoxy-4,5-methylenedioxyamphetamine during perfusion of isolated rat liver or incubation with rat liver homogenates.
2 N-containing metabolites of myristicin were excreted in the urine of rats and guinea pigs following oral or ip admin. In the rats the metabolite was 3-piperidyl-1,3-methoxy-4,5-mehtylenedioxyphenyl)-1-propanone while the major metabolite in the guinea pig was 3-pyrrolidinyl-1(3-methoxy-4,5-methylenedioxy-phenyl)-1-propanone.
For more Metabolism/Metabolites (Complete) data for MYRISTICIN (8 total), please visit the HSDB record page.
Myristicin has known human metabolites that include 5-allyl-1-methoxy-2,3-dihydroxybenzene.

Wikipedia

Myristicin

Use Classification

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

... it is to be recognized that as much as 6 percent of safrole, a weak hepatocarcinogen, is reported to be present in the essential oil of East Indian nutmeg, the major U.S. source. In 1960 FDA prohibited the use of safrole in food. Moreover, the closely related methoxy derivative of safrole, myristicin, is also present in some nutmeg oils in amounts approximating 5 percent.
THE AROMATIC FRACTION OF OIL OF NUTMEG, OBTAINED FROM 20 G OF NUTMEG, WAS REPORTED TO CONSIST OF: MYRISTICIN 210 MG; ELEMICIN 2 MG; EUGENOL 5 MG; ISOEUGENOL 6 MG; METHYLEUGENOL 18 MG; METHYLISOEUGENOL 11 MG; METHOXYEUGENOL 8 MG. NUTMEGS USUALLY CONTAIN FROM 5 TO 15% VOLATILE OIL, DEPENDING UPON GEOGRAPHIC ORIGIN AND LENGTH OF STORAGE.
Myristicin, 1-allyl-3,4-methylenedioxy-5-methoxybenzene, is a naturally occurring alkenylbenzene compound found in the nutmeg.

Analytic Laboratory Methods

CARROTS WERE ANALYZED FOR THE NATURAL TOXICANTS MYRISTICIN BY A COMBINATION OF STREAM DISTILLATION AND HIGH-PRESSURE LIQUID CHROMATOGRAPHY. IN ORDER TO INSURE RECOVERY OF MYRISTICIN FROM THE CARROTS, THE STREAM DISTILLATION WAS ACHIEVED WITH EXTERNAL STREAM AND ADDITION OF SODIUM BISULFITE TO PREVENT OXIDATION OF THE FALCARINOL.

Interactions

Simultaneous topical application of myristicin followed by paraoxon application, caused substantial incr in the toxicity of paraoxon. LD50 values indicated a 10-fold incr in paraoxon toxicity due to a topical application of myristicin at a sublethal dosage of 2 ug/fly.

Dates

Last modified: 08-15-2023

Stoned on spices: a mini-review of three commonly abused household spices

Kelly Johnson-Arbor, Susan Smolinske
PMID: 33191804   DOI: 10.1080/15563650.2020.1840579

Abstract

Although spices are widely used as food products and are generally regarded as safe, intentional abuse of household spices may occur and is likely underreported in the medical literature. Spices are inexpensive and widely available for purchase by individuals of all ages and may be perceived as being safer than traditional drugs of abuse.
Nutmeg, cinnamon, and vanilla are commonly abused spices. The major component of nutmeg is myristicin; myristicin has activity at serotonergic receptors and may result in psychomimetic symptoms after exposure. Cinnamon oils contain local irritants which may cause dermatitis or ulcerations after topical application. Ground cinnamon contains cellulose fibers; these are biopersistent and bioresistant, and inhalational exposure to cinnamon powder can result in chronic pulmonary inflammation and fibrosis. Pure vanilla extract contains a minimum of 35% ethanol according to the United States Food and Drug Administration standards, and abuse of vanilla extract may occur among individuals seeking ethanol intoxication.
Overall, misuse or abuse of these spices frequently results in mild to moderate symptoms that do not require medical intervention, although more serious intoxications may require hospitalization. Clinicians should be aware of the potential dangers of household spice abuse and understand management strategies for these exposures.


Detection of Nutmeg Abuse by Gas Chromatography-Mass Spectrometric Screening of Urine

Merja A Neukamm, Hannes M Schwelm, Simon Vieser, Nadine Schiesel, Volker Auwärter
PMID: 31504590   DOI: 10.1093/jat/bkz054

Abstract

High doses of nutmeg (seeds from Myristica fragrans Houtt.) can be abused as a psychoactive drug due to phenylpropene ingredients. During controlled abstinence, e.g., in forensic psychiatric clinics, nutmeg abuse has to be distinguished from an ingestion of other spices having phenylpropene ingredients (e.g., black pepper or garden lovage) or unintentional low-dose nutmeg intake. The aim of this study was to develop an evaluation model for the estimation of time point and amount of nutmeg abuse and differentiation from ingestion of other spices or low doses of nutmeg based on the gas chromatographic-mass spectrometric (GC-MS) analysis of urine samples. A total of 3 volunteers ingested 1.5 g of freshly ground nutmeg. No symptoms were reported. Urine samples were collected for up to 3 days. In addition, 18 blank samples from volunteers with regular diet and 2 authentic samples from forensic psychiatry patients with supposed nutmeg abuse were analyzed. All samples were analyzed by GC-MS in full scan mode. Metabolites of the nutmeg ingredients safrole, myristicin and elemicin were identified via a library search. For semi-quantitative estimations, the area ratios of the analytes to the internal standard (MDMA-d5) were normalized to the creatinine concentration. Up to 8 different metabolites were detected for at least 18 hours after intake of 1.5 g of nutmeg. In the two authentic samples, the normalized area ratios of those metabolites were 0.5-14 times the maximum reached in the intake study. Two additional metabolites could be detected in authentic samples. Probably due to ingestion of other spices, 5 of the 8 metabolites after intake of 1.5 g of nutmeg were detected in blank urine samples as well. The intake of high doses of nutmeg can be differentiated from the ingestion of other spices or low doses of nutmeg via standard GC-MS analysis of urine and application of the proposed evaluation model.


HS-SPME analysis of the volatiles profile of water celery (Apium nodiflorum), a wild vegetable with increasing culinary interest

Carla Guijarro-Real, Adrián Rodríguez-Burruezo, Jaime Prohens, María D Raigón, Ana Fita
PMID: 31108807   DOI: 10.1016/j.foodres.2018.12.054

Abstract

Water celery (Apium nodiflorum) is a wild plant traditionally harvested in some Mediterranean areas for being consumed raw. Despite its appreciated organoleptic properties, the aromatic profile of the fresh vegetable remains to be studied. In the present study, volatile compounds from five wild populations were extracted by the headspace-solid phase microextraction technique, analysed by gas cromatography-mass spectrometry, and compared to related crops. The wild species had a high number of aromatic compounds. It was rich in monoterpenes (49.2%), sesquiterpenes (39.4%) and phenylpropanoids (9.6%), with quantitative differences among populations, in absolute terms and relative abundance. On average, germacrene D was the main compound (16.6%), followed by allo-ocimene (11.9%) and limonene (11.1%). Only in one population, the levels of limonene were greater than those of germacrene D. Among phenylpropanoids, dillapiol displayed the highest levels, and co-occurred with myristicin in all populations except one. These differences may have a genetic component, which would indicate the possibility of establishing selection programmes for the development of water celery as a crop adapted to different market preferences. On the other hand, comparison with related crops revealed some similarities among individual volatiles present in the different crops, which would be responsible of the common aroma notes. However, water celery displayed a unique profile, which was in addition quantitatively richer than others. Thus, this differentiation may promote the use of water celery as a new crop.


(+)-

Chia-Jung Lee, Chun-Wei Huang, Lih-Geeng Chen, Ching-Chiung Wang
PMID: 33036279   DOI: 10.3390/molecules25194563

Abstract

Acne is a common skin condition observed in adolescents. Nutmeg (
Houtt) (MF) is a well-known traditional Chinese medicine; its major toxic components, safrole and myristicin, are rich in essential oils. Essential oils of MF (MFO) were extracted by hydrodistillation; the residue was extracted using 50% methanol (MFE-M). The minimum inhibitory concentration (MIC) of MFE-M against
and
was 0.64 mg. Four compounds were obtained from MFE-M: myristicin (
), (+)-

-7
,8
- dihydroxy-3,3,5'-trimethoxy-8-
-4'-neolignan (
), (+)-
Δ
-7-hydroxy-3,4,3',5'-tetramethoxy 8-
-4-neolignan (
), and e

-7-acetoxy-3,4,3',5'-tetramethoxy-8-
-4'-neolignan (
). Compound
exerted the strongest antimicrobial activity, with MICs of 6.25 and 3.12 μg/mL against
and
, respectively. Moreover,
inhibited NO, PGE
, iNOS, and COX-2 levels in RAW 264.7 cells induced by LPS or heat-killed
; NO production at 50% inhibitory concentrations (IC
) was 11.07 and 11.53 μg/mL, respectively. Myristicin and safrole content was higher in MFO than in MFE-M. MFO and MFE-M caused no skin irritation after a single topical application in Wistar rats. MFE-M, with low safrole and myristicin content, did not cause skin irritation and exhibited an anti-acne effect; moreover,
was identified as the active substance. Therefore, MFE-M could be employed to develop anti-acne compounds for use in cosmetics.


Interactions between Phosphatidylcholine and Kaempferol or Myristicin: Langmuir Monolayers and Microelectrophoretic Studies

Paulina Laszuk, Aneta D Petelska
PMID: 33946951   DOI: 10.3390/ijms22094729

Abstract

Flavonoid compounds are known for their antibacterial, anti-inflammatory, and anticancer properties. Therefore, they can influence membrane properties that interest us, modifying both their structure and functions. We used kaempferol (K) and myricetin (M) as representatives of this group. We investigated the influence of the abovementioned compounds on model cell membranes' properties (i.e., Langmuir monolayers and liposomes). The basic research methods used in these studies were the Langmuir method with Brewster angle microscopy and microelectrophoresis. The π-A isotherms were registered for the pure components and mixtures of these compounds with phosphatidylcholine (PC) in appropriate volume ratios. Using mathematical equations, we established that kaempferol, myricetin, and the lipids formed complexes at 1:1 ratios. We derived the parameters characterizing the formed complexes, i.e., the surfaces occupied by the complexes and the stability constants of the formed complexes. Using the microelectrophoretic method, we determined the dependence of the lipid membranes' surface charge density as a function of the pH (in the range of 2 to 10) of the electrolyte solution. The presented results indicate that the PC membrane's modification with kaempferol or myricetin affected changes in the surface charge density and isoelectric point values.


Identification of highly effective antitrypanosomal compounds in essential oils from the Apiaceae family

Stephane L Ngahang Kamte, Farahnaz Ranjbarian, Kevin Cianfaglione, Stefania Sut, Stefano Dall'Acqua, Maurizio Bruno, Fariba Heshmati Afshar, Romilde Iannarelli, Giovanni Benelli, Loredana Cappellacci, Anders Hofer, Filippo Maggi, Riccardo Petrelli
PMID: 29549739   DOI: 10.1016/j.ecoenv.2018.03.032

Abstract

The Apiaceae family encompasses aromatic plants of economic importance employed in foodstuffs, beverages, perfumery, pharmaceuticals and cosmetics. Apiaceae are rich sources of essential oils because of the wealth of secretory structures (ducts and vittae) they are endowed with. The Apiaceae essential oils are available on an industrial level because of the wide cultivation and disposability of the bulky material from which they are extracted as well as their relatively cheap price. In the fight against protozoal infections, essential oils may represent new therapeutic options. In the present work, we focused on a panel of nine Apiaceae species (Siler montanum, Sison amomum, Echinophora spinosa, Kundmannia sicula, Crithmum maritimum, Helosciadium nodiflorum, Pimpinella anisum, Heracleum sphondylium and Trachyspermum ammi) and their essential oils as a model for the identification of trypanocidal compounds to be used as alternative/integrative therapies in the treatment of Human African trypanosomiasis (HAT) and as starting material for drug design. The evaluation of inhibitory effects of the Apiaceae essential oils against Trypanosoma brucei showed that some of them (E. spinosa, S. amomum, C. maritimum and H. nodiflorum) were active, with EC
in the range 2.7-10.7 μg/mL. Most of these oils were selective against T. brucei, except the one from C. maritimum that was highly selective against the BALB/3T3 mammalian cells. Testing nine characteristic individual components (α-pinene, sabinene, α-phellandrene, p-cymene, limonene, β-ocimene, γ-terpinene, terpinolene, and myristicin) of these oils, we showed that some of them had much higher selectivity than the oils themselves. Terpinolene was particularly active with an EC
value of 0.035 μg/mL (0.26 µM) and a selectivity index (SI) of 180. Four other compounds with EC
in the range 1.0-6.0 μg/mL (7.4-44 µM) had also good SI: α-pinene (>100), β-ocimene (>91), limonene (>18) and sabinene (>17). In conclusion, these results highlight that the essential oils from the Apiaceae family are a reservoir of substances to be used as leading compounds for the development of natural drugs for the treatment of HAT.


Essential oil composition of aerial parts from Algerian Anacyclus monanthos subsp. cyrtolepidioides (Pomel) Humphries

Hadjer Fodil, Madani Sarri, Noui Hendel, Filippo Maggi, Djamel Sarri
PMID: 29495887   DOI: 10.1080/14786419.2018.1443094

Abstract

The chemical composition of the essential oil from the aerial parts of Anacyclus monanthos subsp. cyrtolepidioides (Pomel) Humphries (Asteraceae) growing in a semi-arid region of Algeria was investigated for the first time. The essential oil was obtained by hydrodistillation and fully characterized by gas chromatography-mass spectrometry (GC-MS). A total of 97 compounds were identified. The essential oil was found to be rich in trans-chrysanthenyl acetate (9.8 ± 2.0%), (E)-β-farnesene (7.4 ± 1.5%), germacrene D (6.9 ± 1.3%) and myristicin (4.8 ± 0.8%).


Metabolic Activation of Myristicin and Its Role in Cellular Toxicity

Xu Zhu, Yi-Kun Wang, Xiao-Nan Yang, Xue-Rong Xiao, Ting Zhang, Xiu-Wei Yang, Hong-Bo Qin, Fei Li
PMID: 30912427   DOI: 10.1021/acs.jafc.9b00893

Abstract

Myristicin is widely distributed in spices and medicinal plants. The aim of this study was to explore the role of metabolic activation of myristicin in its potential toxicity through a metabolomic approach. The myristicin- N-acetylcysteine adduct was identified by comparing the metabolic maps of myristicin and 1'-hydroxymyristicin. The supplement of N-acetylcysteine could protect against the cytotoxicity of myristicin and 1'-hydroxymyristicin in primary mouse hepatocytes. When the depletion of intracellular N-acetylcysteine was pretreated with diethyl maleate in hepatocytes, the cytotoxicity induced by myristicin and 1'-hydroxymyristicin was deteriorated. It suggested that the N-acetylcysteine adduct resulting from myristicin bioactivation was closely associated with myristicin toxicity. Screening of human recombinant cytochrome P450s (CYPs) and treatment with CYP inhibitors revealed that CYP1A1 was mainly involved in the formation of 1'-hydroxymyristicin. Collectively, this study provided a global view of myristicin metabolism and identified the N-acetylcysteine adduct resulting from myristicin bioactivation, which could be used for understanding the mechanism of myristicin toxicity.


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